molecular formula C19H28Cl3N3O2S B11704758 N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide

N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide

Cat. No.: B11704758
M. Wt: 468.9 g/mol
InChI Key: FAERHQFEMYNVSO-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound characterized by its unique structure, which includes trichloro, methoxyphenyl, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methoxyphenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with nonanoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28Cl3N3O2S

Molecular Weight

468.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]nonanamide

InChI

InChI=1S/C19H28Cl3N3O2S/c1-3-4-5-6-7-8-13-16(26)24-17(19(20,21)22)25-18(28)23-14-11-9-10-12-15(14)27-2/h9-12,17H,3-8,13H2,1-2H3,(H,24,26)(H2,23,25,28)

InChI Key

FAERHQFEMYNVSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

Origin of Product

United States

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